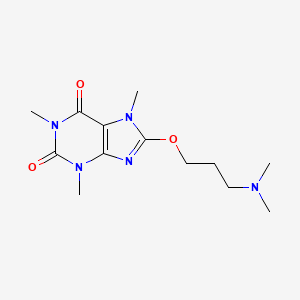
Proksifein
説明
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the xanthine class. Xanthines are a group of alkaloids commonly found in various natural substances and are known for their pharmacological effects, including stimulant properties. This compound is structurally related to caffeine and theobromine, which are well-known xanthines.
特性
CAS番号 |
80539-94-2 |
|---|---|
分子式 |
C13H21N5O3 |
分子量 |
295.34 g/mol |
IUPAC名 |
8-[3-(dimethylamino)propoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O3/c1-15(2)7-6-8-21-12-14-10-9(16(12)3)11(19)18(5)13(20)17(10)4/h6-8H2,1-5H3 |
InChIキー |
LIYPIYBPJXKPIV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C |
関連するCAS |
65497-24-7 (hydrochloride) |
同義語 |
cofpropamine |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of xanthine derivatives. One common method is the reaction of 8-bromocaffeine with 3-dimethylamino-propylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 8-position of the xanthine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in solvents like THF or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 8-position.
科学的研究の応用
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including as a stimulant and in the treatment of certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound can increase the release of neurotransmitters like dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling .
類似化合物との比較
Similar Compounds
Caffeine: A well-known stimulant with similar structural features.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
8-(3-(Dimethylamino)propoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. Its dimethylamino-propoxy group can enhance its ability to cross the blood-brain barrier and interact with central nervous system targets more effectively than some of its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


